Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
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Overview
Description
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate typically involves multiple steps, including diazotization, azo coupling, and sulphonation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a phenolic compound to form the azo linkage. Subsequent nitration and sulphonation steps introduce the nitro and sulphonamide groups, respectively. The final product is obtained by neutralizing the sulphonamide with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulphonating agents.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amines from azo and nitro groups.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in enzyme assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The sulphonamide group can interact with enzymes and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-[[2-(acetamino)-4-[[4-(2-hydroxybutoxy)phenyl]azo]phenyl]azo]benzenesulfonate
- Sodium 3-[[2-(acetamino)-4-[[4-(2-hydroxybutoxy)phenyl]azo]phenyl]azo]benzenesulfonate
Uniqueness
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and nitro groups, along with the sulphonamide functionality, makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
83221-39-0 |
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Molecular Formula |
C29H29N5NaO8S2 |
Molecular Weight |
662.7 g/mol |
InChI |
InChI=1S/C29H29N5O8S2.Na/c1-3-23(35)19-42-24-13-15-27(20(2)17-24)32-31-22-11-9-21(10-12-22)30-28-16-14-26(18-29(28)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,23,30,33,35H,3,19H2,1-2H3; |
InChI Key |
HMGMMNODNCYVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O.[Na] |
Origin of Product |
United States |
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